molecular formula C10H15N5O10P2 B13857066 Adenosine 5'-Diphosphate-15N5

Adenosine 5'-Diphosphate-15N5

Cat. No.: B13857066
M. Wt: 432.17 g/mol
InChI Key: XTWYTFMLZFPYCI-URSNMGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5’-Diphosphate-15N5 is a labeled analogue of adenosine diphosphate, where the nitrogen atoms in the adenine moiety are replaced with the isotope nitrogen-15. This compound is primarily used in biochemical and physiological research to study nucleotide metabolism and energy transfer processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 5’-Diphosphate-15N5 involves the incorporation of nitrogen-15 into the adenine ring. This can be achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors during the synthesis of adenine. The adenine is then coupled with ribose to form adenosine, which is subsequently phosphorylated to produce adenosine 5’-diphosphate .

Industrial Production Methods

Industrial production of Adenosine 5’-Diphosphate-15N5 typically involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes the fermentation of microorganisms that can incorporate nitrogen-15 into their nucleotides, followed by extraction and purification of the labeled adenosine diphosphate .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-Diphosphate-15N5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine 5’-Diphosphate-15N5 is used extensively in scientific research, including:

Mechanism of Action

Adenosine 5’-Diphosphate-15N5 exerts its effects by participating in nucleotide metabolism and energy transfer processes. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze its conversion to other nucleotides. The labeled nitrogen-15 atoms allow researchers to trace the metabolic pathways and study the dynamics of nucleotide interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-Diphosphate-15N5 is unique due to its specific labeling with nitrogen-15, which allows for detailed studies of nucleotide metabolism and energy transfer. This isotopic labeling provides a distinct advantage in tracing and analyzing biochemical pathways .

Properties

Molecular Formula

C10H15N5O10P2

Molecular Weight

432.17 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1

InChI Key

XTWYTFMLZFPYCI-URSNMGFWSA-N

Isomeric SMILES

C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.